SE-Phenyl-L-selenocysteine
Overview
Description
SE-Phenyl-L-selenocysteine , also known as ®-2-Amino-3-(phenylseleno)propionic acid , is a compound with the following properties:
- Empirical Formula : C9H11NO2Se
- Molecular Weight : 244.15 g/mol
- Synthesis : It is produced by Wacker Chemie AG in Burghausen, Germany, with a purity of at least 95.0% (HPLC) . The optical purity is greater than 99% , thanks to stereospecific enzymatic synthesis1.
Synthesis Analysis
The synthesis of SE-Phenyl-L-selenocysteine involves enzymatic processes that yield the desired stereoisomer. The exact details of the synthesis pathway would require further investigation from relevant scientific literature.
Molecular Structure Analysis
SE-Phenyl-L-selenocysteine has the following molecular structure:
- SMILES String : N [C@@H] (C [Se]c1ccccc1)C (O)=O
Chemical Reactions Analysis
The chemical reactivity of SE-Phenyl-L-selenocysteine depends on its functional groups. Further studies are needed to explore its behavior in various reaction conditions.
Physical And Chemical Properties Analysis
- Storage Temperature : 2-8°C
- Solubility : Information on solubility in different solvents would be valuable.
- Other Properties : Further characterization of its physical and chemical properties is essential for a comprehensive understanding.
Scientific Research Applications
Synthetic Chemistry
- Peptide Synthesis : SE-Phenyl-L-selenocysteine derivatives like Fmoc-3-methyl-Se-phenylselenocysteine (FmocMeSec(Ph)) are utilized in solid-phase peptide synthesis (SPPS). These derivatives enable the introduction of specific residues into peptide chains through oxidative elimination, facilitating the synthesis of complex peptides (Zhu et al., 2003).
Biological and Medicinal Applications
Selenium Phytoremediation : Research has shown that overexpressing selenocysteine methyltransferase, a gene encoding a protein that metabolizes selenocysteine, can enhance selenium phytoremediation in plants. This is particularly effective in enhancing the plant's ability to tolerate and accumulate selenium, crucial for environmental cleanup (Leduc et al., 2006).
Kidney-Selective Prodrugs : SE-Phenyl-L-selenocysteine derivatives have been studied as potential kidney-selective prodrugs. These derivatives can be activated by renal enzymes to form selenium-containing chemoprotectants or antitumor agents, highlighting their potential in targeted therapy (Andreadou et al., 1996).
Selenoproteins Synthesis : The synthesis and semisynthesis of selenopeptides and selenoproteins involve SE-Phenyl-L-selenocysteine. These processes are crucial for modifying protein folding, stability, and reactivity, which are important in protein engineering (Liu et al., 2018).
Proteomics Research : Research has identified the importance of selenocysteine in proteomics. A study showed that altering search parameters in proteomics data analysis led to the identification of selenocysteine-containing peptides, demonstrating its significance in protein studies (Fenyö & Beavis, 2016).
Metabolic Syndrome Studies : Disruption of selenocysteine lyase-mediated selenium recycling in mice leads to metabolic syndrome, highlighting the role of selenocysteine metabolism in metabolic health (Seale et al., 2012).
Fluorescent Probes for Biological Studies : SE-Phenyl-L-selenocysteine derivatives are used in the design of fluorescent probes for the selective recognition of selenocysteine. This aids in studying the biological roles of selenocysteine and selenoproteins in vivo (Zhang et al., 2015).
Safety And Hazards
- Safety : As with any compound containing selenium, precautions should be taken during handling and storage.
- Hazards : Specific hazards associated with SE-Phenyl-L-selenocysteine would require a thorough risk assessment based on available data.
Future Directions
Research avenues for SE-Phenyl-L-selenocysteine include:
- Biological Activity : Investigate its potential as an antioxidant, enzyme modulator, or therapeutic agent.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
- Toxicology : Assess its safety profile and potential adverse effects.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
properties
IUPAC Name |
(2R)-2-amino-3-phenylselanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2Se/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLVUZBNZZOUSS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[Se]C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431490 | |
Record name | (2R)-2-amino-3-phenylselanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SE-Phenyl-L-selenocysteine | |
CAS RN |
71128-82-0 | |
Record name | (2R)-2-amino-3-phenylselanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Se-Phenyl-L-selenocysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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